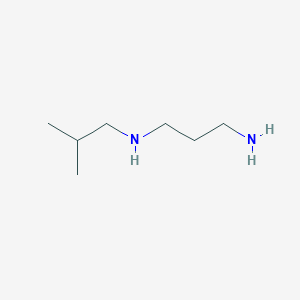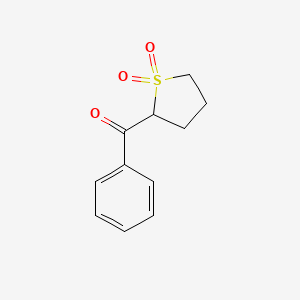
Sodium;3-methyl-3-phenyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt is an organic compound with the molecular formula C10H10NaO3. It is a sodium salt derivative of 2-methyl-3-phenyloxirane-2-carboxylic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt typically involves the reaction of 2-methyl-3-phenyloxirane-2-carboxylic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature conditions to ensure the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-methyl-3-phenyloxirane-2-carboxylic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.
Major Products Formed
Hydrolysis: 2-methyl-3-phenyloxirane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt involves its ability to participate in nucleophilic substitution and hydrolysis reactions. The compound’s epoxide ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-phenyloxirane-2-carboxylic acid: The parent acid form of the sodium salt.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: An ester derivative with similar reactivity.
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: Another ester derivative used in similar applications.
Uniqueness
2-Oxiranecarboxylicacid, 3-methyl-3-phenyl-, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain reactions compared to its acid or ester counterparts. This property is particularly useful in industrial applications where aqueous solubility is advantageous .
Propriétés
Numéro CAS |
25957-43-1 |
|---|---|
Formule moléculaire |
C10H10NaO3+ |
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
sodium;3-methyl-3-phenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H10O3.Na/c1-10(8(13-10)9(11)12)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1 |
Clé InChI |
FPXJTZLNRXOAQL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)C(=O)O)C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)



![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)



![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)



